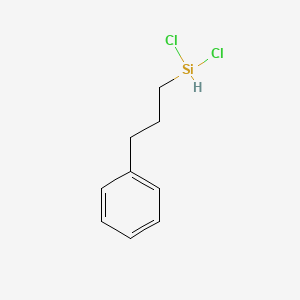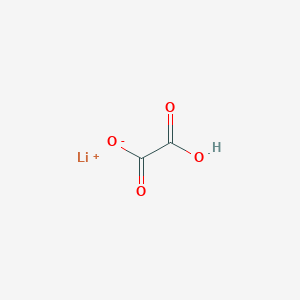
oxolane;trichlorotitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Identifier (CID) 2734853 is known as Fludarabine-Cl. It is a synthetic compound that has shown significant potential in scientific research, particularly in the field of cancer treatment. Fludarabine-Cl is known for its inhibitory effects on RNA adenosine deaminase 1 (ADAR1), making it a valuable tool in the study and potential treatment of cancer and tumor-related diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fludarabine-Cl is synthesized through a series of chemical reactions involving the introduction of chlorine, fluorine, and nitrogen atoms into a purine base structure. The synthesis typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Fludarabine-Cl involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to remove impurities and ensure the final product meets the required specifications for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions: Fludarabine-Cl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include various derivatives of Fludarabine-Cl with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
Fludarabine-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential for creating new compounds.
Biology: Investigated for its effects on biological systems, particularly its inhibitory effects on RNA adenosine deaminase 1 (ADAR1).
Medicine: Explored for its potential therapeutic applications in the treatment of cancer and tumor-related diseases.
Industry: Utilized in the development of new pharmaceuticals and other chemical products
Mécanisme D'action
Fludarabine-Cl exerts its effects by inhibiting RNA adenosine deaminase 1 (ADAR1), an enzyme involved in the editing of RNA molecules. By inhibiting this enzyme, Fludarabine-Cl can interfere with the normal function of RNA, leading to the disruption of cellular processes that are essential for the growth and proliferation of cancer cells. This mechanism makes it a promising candidate for cancer treatment .
Comparaison Avec Des Composés Similaires
Fludarabine Phosphate: Another derivative of Fludarabine with similar inhibitory effects on ADAR1.
Cladribine: A compound with a similar structure and mechanism of action, used in the treatment of certain types of leukemia.
Pentostatin: Another purine analog with inhibitory effects on adenosine deaminase.
Uniqueness: Fludarabine-Cl is unique due to its specific inhibitory effects on RNA adenosine deaminase 1 (ADAR1), which distinguishes it from other similar compounds. Its unique structure and reactivity make it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
oxolane;trichlorotitanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.Ti/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDYWIPTCYRMQF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Ti](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3O3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18039-90-2 |
Source


|
| Record name | Trichlorotris(tetrahydrofuran)titanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18039-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B8083235.png)

![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)




![(R)-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8083287.png)




![sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B8083311.png)

